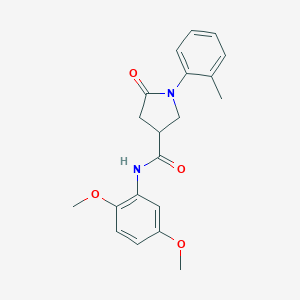
2-(2-Chloroanilino)-2-oxoethyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroanilino)-2-oxoethyl 2-furoate is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 2-furoate involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, and their disruption can lead to cell cycle arrest and apoptosis. The compound has been shown to induce G2/M phase arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been studied for its potential use as an anti-inflammatory agent, and its effects on the immune system have been investigated.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chloroanilino)-2-oxoethyl 2-furoate has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied, making it a useful tool for investigating microtubule dynamics and cancer cell biology. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Chloroanilino)-2-oxoethyl 2-furoate. One direction is to investigate its potential use as an anticancer agent in combination with other drugs. Another direction is to study its effects on other cellular processes, such as autophagy and DNA damage response. In addition, the compound could be studied for its potential use in other fields, such as catalysis and material science.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. It has shown potential as an anticancer agent and has been investigated for its effects on other cellular processes. Further studies are needed to determine its efficacy and safety in vivo and its potential use in other fields.
Synthesemethoden
The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 2-furoate can be achieved using different methods. One of the most common methods involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. Another method involves the reaction of 2-chloroaniline with furoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions, and the product is obtained after purification using recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroanilino)-2-oxoethyl 2-furoate has been widely used in scientific research due to its potential applications in various fields. The compound has been used as a starting material for the synthesis of other compounds with potential biological activities. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, the compound has been studied for its potential use as an anticancer agent, and its mechanism of action has been extensively investigated.
Eigenschaften
Molekularformel |
C13H10ClNO4 |
|---|---|
Molekulargewicht |
279.67 g/mol |
IUPAC-Name |
[2-(2-chloroanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C13H10ClNO4/c14-9-4-1-2-5-10(9)15-12(16)8-19-13(17)11-6-3-7-18-11/h1-7H,8H2,(H,15,16) |
InChI-Schlüssel |
UWBCAXYGSDOOAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=CO2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)








